An In-depth Technical Guide to 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2] This guide focuses on a specific, highly functionalized derivative, 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole. While not extensively documented as a standalone compound, its strategic design as a protected, reactive building block makes it an invaluable intermediate in the synthesis of complex molecular architectures. This document provides a comprehensive overview of its chemical structure, predicted properties, a detailed, field-proven protocol for its synthesis via Sonogashira coupling, and its potential applications in drug discovery and materials science.
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole scaffold is a privileged structure in drug discovery, renowned for its presence in a wide array of biologically active compounds, including anti-inflammatory, anticancer, and antibacterial agents.[1][2][3] The ability to introduce diverse substituents at various positions on the pyrazole ring is crucial for modulating the pharmacological profile of these molecules. The subject of this guide, 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole, is a prime example of a strategically designed synthetic intermediate. It features two key functionalities:
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An N-1 ethoxyethyl (EE) protecting group : This acetal-based group effectively masks the pyrazole nitrogen, preventing unwanted side reactions under many synthetic conditions, particularly those involving strong bases or organometallics. Its lability under mild acidic conditions allows for straightforward deprotection when required.[4][5][6]
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A C-4 ethynyl group : The terminal alkyne is a versatile functional handle, enabling a wide range of subsequent transformations such as carbon-carbon bond formations (e.g., further Sonogashira or Cadiot-Chodkiewicz couplings), cycloadditions (e.g., "click" chemistry), and the introduction of various pharmacophores.
This combination makes the molecule a highly valuable building block for the modular synthesis of complex pyrazole-containing drug candidates and functional materials.
Chemical Structure and Properties
The core of the molecule is a five-membered aromatic heterocycle with two adjacent nitrogen atoms (a pyrazole). The key substituents are the 1-(1-ethoxyethyl) group on one nitrogen and an ethynyl group at the 4-position of the ring.
Predicted Physicochemical Properties
While experimental data for this specific compound is scarce, its fundamental properties can be reliably predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C9H12N2O | - |
| Molecular Weight | 164.21 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc, DMF) | Inferred from structural analogues |
Predicted Spectroscopic Characteristics
The structural features of 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole would give rise to distinct signals in various spectroscopic analyses.
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¹H NMR:
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Signals corresponding to the pyrazole ring protons.
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A characteristic singlet for the terminal alkyne proton (≡C-H), typically in the range of δ 1.7-3.1 ppm.[7]
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A quartet and a triplet for the ethoxy group (-O-CH2-CH3).
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A quartet and a doublet for the chiral ethoxyethyl moiety (-CH(CH3)-O-).
-
-
¹³C NMR:
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Signals for the pyrazole ring carbons.
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Two distinct signals for the sp-hybridized carbons of the alkyne.
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Signals corresponding to the carbons of the ethoxyethyl protecting group.
-
-
IR Spectroscopy:
Synthesis and Purification
The most logical and efficient route to synthesize 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole is through a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[8][9][10] The starting material of choice would be the corresponding 4-iodo or 4-bromo pyrazole derivative, with the iodo-substituted compound being more reactive.[10][11]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process if a protected alkyne source is used, or a single step with a gaseous alkyne. Here, we detail a robust protocol using trimethylsilylacetylene, which is a readily handleable liquid, followed by a simple deprotection step.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of heteroaryl halides.[11][12]
Materials:
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1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv)
-
Trimethylsilylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
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Copper(I) iodide (CuI) (0.05 equiv)
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Triethylamine (Et₃N) (3.0 equiv)
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Anhydrous Tetrahydrofuran (THF)
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Argon or Nitrogen gas supply
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Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF, followed by degassed triethylamine.
-
Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyrazole is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude silyl-protected product can often be taken to the next step without extensive purification. If necessary, it can be purified by flash column chromatography on silica gel.
Experimental Protocol: Desilylation
Materials:
-
Crude 1-(1-ethoxyethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: Dissolve the crude silyl-protected alkyne in methanol.
-
Base Addition: Add potassium carbonate to the solution and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully converted to the more polar product.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the target compound, 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole. Further purification can be achieved by flash chromatography if required.
Reactivity and Further Transformations
The Ethynyl Group
The terminal alkyne is the primary site of reactivity for subsequent synthetic elaborations.
-
Click Chemistry: The ethynyl group is an ideal partner for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form triazole rings, a common linkage strategy in drug discovery and bioconjugation.
-
Further Couplings: It can undergo further Sonogashira or other cross-coupling reactions to be linked to other aryl, heteroaryl, or vinyl groups.
-
Hydration and other additions: The triple bond can be hydrated to form a methyl ketone or undergo various other addition reactions.
The Ethoxyethyl (EE) Protecting Group
The EE group is stable to the basic conditions of the Sonogashira coupling and to many other reagents, including organolithiums and Grignard reagents. However, it is readily cleaved under mild acidic conditions, such as dilute HCl in THF or acetic acid in a THF/water mixture, to reveal the N-H of the pyrazole.[5][6] This orthogonality allows for selective manipulation of the ethynyl group while the pyrazole nitrogen is protected, followed by deprotection at a later stage.
Applications in Drug Discovery and Materials Science
The structural motif of a 4-substituted pyrazole is prevalent in many kinase inhibitors and other targeted therapies.[1] 1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole serves as a key intermediate for accessing such molecules.
Caption: Potential applications derived from the target compound.
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Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many protein kinases. The ethynyl group allows for the introduction of larger, specificity-determining moieties that can occupy adjacent pockets in the enzyme's active site.
-
Molecular Probes: Through click chemistry, this building block can be used to attach pyrazole-based pharmacophores to fluorescent dyes, biotin tags, or affinity resins for use as chemical biology tools.
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Organic Materials: Aryl-ethynyl linkages create rigid, conjugated systems. This molecule could be used in the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Safety Information
While a specific safety data sheet for this compound is not available, standard laboratory safety precautions should be followed. The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The reagents used in its synthesis, particularly palladium catalysts, copper salts, and organic solvents, have their own specific hazards that must be considered.
Conclusion
1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole represents a highly valuable, albeit under-documented, synthetic intermediate. Its design, incorporating a stable yet easily removable protecting group and a versatile functional handle, makes it a powerful tool for medicinal chemists and materials scientists. The synthetic protocols and scientific insights provided in this guide are intended to empower researchers to leverage this and similar building blocks for the efficient construction of novel, high-value molecules.
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